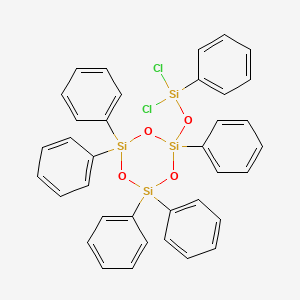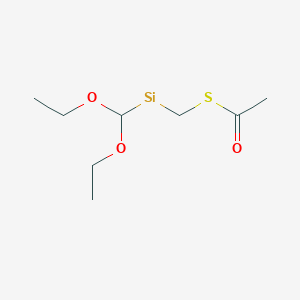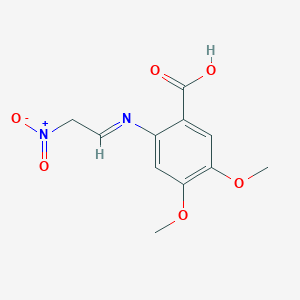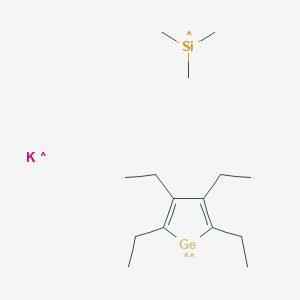
1,1'-(Phenylazanediyl)di(propane-2-thiol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Phenylazanediyl)di(propane-2-thiol) is an organic compound that features a phenyl group attached to an azanediyl group, which is further connected to two propane-2-thiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylazanediyl)di(propane-2-thiol) typically involves the reaction of phenylamine with propane-2-thiol under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through column chromatography using a suitable solvent system .
Industrial Production Methods
Industrial production of 1,1’-(Phenylazanediyl)di(propane-2-thiol) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Phenylazanediyl)di(propane-2-thiol) undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiolates.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,1’-(Phenylazanediyl)di(propane-2-thiol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as an antioxidant.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-(Phenylazanediyl)di(propane-2-thiol) involves its interaction with specific molecular targets. The thiol groups can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to various biological effects. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Phenylazanediyl)di(ethane-2-thiol): Similar structure but with ethane-2-thiol groups instead of propane-2-thiol.
1,1’-(Phenylazanediyl)di(butane-2-thiol): Similar structure but with butane-2-thiol groups instead of propane-2-thiol.
Uniqueness
1,1’-(Phenylazanediyl)di(propane-2-thiol) is unique due to its specific combination of phenyl, azanediyl, and propane-2-thiol groups, which confer distinct chemical and biological properties
Properties
CAS No. |
169773-67-5 |
|---|---|
Molecular Formula |
C12H19NS2 |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
1-[N-(2-sulfanylpropyl)anilino]propane-2-thiol |
InChI |
InChI=1S/C12H19NS2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3 |
InChI Key |
DCIZDBQEQRZLRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)S)C1=CC=CC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[{(2s)-2-Amino-3-[4-(Benzyloxy)phenyl]propyl}(Hydroxy)amino]-6-Oxohexanoic Acid)](/img/structure/B14259010.png)



![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)](/img/structure/B14259031.png)



![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)
![2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14259051.png)

![Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester](/img/structure/B14259074.png)
![4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate](/img/structure/B14259075.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-](/img/structure/B14259081.png)
